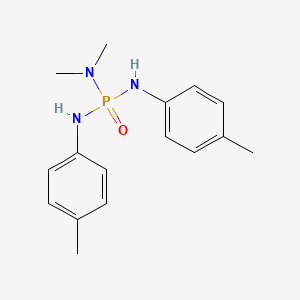
N,N-Dimethyl-N',N''-bis(4-methylphenyl)phosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by the presence of dimethyl and methylphenyl groups attached to a phosphoric triamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide typically involves the reaction of dimethylamine with 4-methylphenylphosphoric triamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide is scaled up using large reactors and automated systems. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The dimethyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, amine derivatives, and substituted phosphoric triamides. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. It can also interact with proteins and other biomolecules, affecting their structure and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide include:
- N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric diamide
- N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric monoamide
Uniqueness
What sets N,N-Dimethyl-N’,N’'-bis(4-methylphenyl)phosphoric triamide apart from similar compounds is its unique combination of dimethyl and methylphenyl groups attached to a phosphoric triamide core. This structure imparts specific reactivity and properties that make it valuable in various scientific and industrial applications.
Properties
CAS No. |
346596-60-9 |
|---|---|
Molecular Formula |
C16H22N3OP |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-[dimethylamino-(4-methylanilino)phosphoryl]-4-methylaniline |
InChI |
InChI=1S/C16H22N3OP/c1-13-5-9-15(10-6-13)17-21(20,19(3)4)18-16-11-7-14(2)8-12-16/h5-12H,1-4H3,(H2,17,18,20) |
InChI Key |
BIOVEHPEPHKJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















